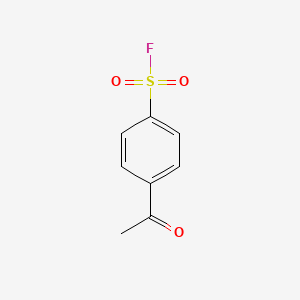

4-Acetylbenzene-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMYDSDIXNHNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302064 | |

| Record name | 4-Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-25-4 | |

| Record name | 4-Acetylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Acetylbenzene-1-sulfonyl Fluoride: Synthesis, Reactivity, and Application in Covalent Probe Discovery

An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl Fluoride for Advanced Research Applications

Introduction: Beyond Traditional Covalent Warheads

In the landscape of chemical biology and drug discovery, the strategic use of covalent probes has enabled the interrogation of protein function and the development of highly potent and selective therapeutics. While traditional covalent strategies have heavily relied on targeting cysteine residues, there is a growing need to expand the druggable proteome by engaging other nucleophilic amino acids. This compound (ABSF) emerges as a significant tool in this endeavor. As a member of the sulfonyl fluoride class of compounds, ABSF possesses a unique reactivity profile, allowing it to form stable covalent bonds with a broader range of amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, provide detailed protocols for its synthesis and application, and explore the mechanistic basis of its reactivity. The aim is to equip the scientific community with the knowledge to effectively utilize ABSF as a powerful probe for target identification, validation, and the design of next-generation covalent therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical probe's properties is paramount for its successful application. This section details the known and predicted physicochemical and spectroscopic characteristics of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 455-25-4 | [1] |

| Molecular Formula | C₈H₇FO₃S | [1] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | Predicted to be a white to off-white crystalline solid. | General observation for similar compounds |

| Melting Point | 177-178.5 °C | [1] |

| Boiling Point | 296.2 ± 23.0 °C (Predicted) | [1] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, acetone, ethyl acetate, and DMF. Low solubility in water is predicted. | Inferred from properties of 4-acetamidobenzenesulfonyl chloride[3] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Inert atmosphere recommended. | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as a set of two doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.5 ppm). The methyl protons will present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm). For example, in the analogous 3-acetylbenzenesulfonyl fluoride, the methyl singlet appears at δ 2.719 ppm in DMSO-d₆.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~195-200 ppm), the aromatic carbons (in the ~125-145 ppm range), and the methyl carbon (upfield, ~25-30 ppm). The carbon directly attached to the sulfonyl fluoride group will show a characteristic splitting due to coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for sulfonyl fluorides. A single resonance is expected, and for arylsulfonyl fluorides, this peak typically appears in the range of +60 to +70 ppm relative to CFCl₃.[6] The exact chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.

The IR spectrum of ABSF will be characterized by several strong absorption bands corresponding to its functional groups:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group.

-

S=O Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group will be present, typically around 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.

-

S-F Stretch: A characteristic absorption band for the sulfur-fluorine bond is expected, typically in the range of 800-850 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 202 would be expected. Common fragmentation patterns for aromatic sulfonyl compounds involve the loss of SO₂ (64 Da). For ABSF, fragmentation may also involve cleavage of the acetyl group. For instance, the mass spectrum of 3-acetylbenzenesulfonyl fluoride shows a base peak corresponding to the loss of a methyl group from the molecular ion.[5]

Synthesis of this compound

The synthesis of this compound can be reliably achieved from its corresponding sulfonyl chloride precursor, 4-acetylbenzenesulfonyl chloride. This transformation is a standard method for the preparation of sulfonyl fluorides.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 4-acetylbenzenesulfonyl chloride to this compound via a halogen exchange reaction.

Materials:

-

4-Acetylbenzenesulfonyl chloride

-

Potassium fluoride (KF), spray-dried

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-acetylbenzenesulfonyl chloride (1.0 eq).

-

Add spray-dried potassium fluoride (3.0 eq).

-

Add a mixture of acetonitrile and water (e.g., 10:1 v/v) to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the remaining aqueous slurry, add dichloromethane and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford the final product.

Causality Behind Experimental Choices:

-

Potassium Fluoride as Fluoride Source: KF is a common and effective reagent for halogen exchange reactions to form sulfonyl fluorides from sulfonyl chlorides.[7] The use of spray-dried KF ensures a high surface area and reactivity.

-

Acetonitrile/Water Solvent System: This solvent mixture provides sufficient solubility for the reactants and facilitates the nucleophilic attack of the fluoride ion. The presence of a small amount of water can help to dissolve the KF.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the halogen exchange reaction.

Reactivity and Mechanism of Covalent Modification

The utility of ABSF as a chemical probe is rooted in the reactivity of the sulfonyl fluoride moiety. This "warhead" is relatively stable in aqueous media but can be activated within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.

The Sulfonyl Fluoride Warhead

The sulfur atom in the sulfonyl fluoride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a fluorine atom. This makes it susceptible to nucleophilic attack. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, making them more suitable for applications in biological systems.[8]

Reaction with Nucleophilic Amino Acids

ABSF can covalently modify several nucleophilic amino acid residues, significantly expanding the scope of protein labeling beyond cysteine. The primary targets include:

-

Lysine: The ε-amino group of lysine can act as a nucleophile.

-

Tyrosine: The hydroxyl group of the phenol side chain can be a potent nucleophile.

-

Serine and Threonine: The hydroxyl groups of these residues can react.

-

Histidine: The imidazole side chain can also participate in the reaction.

The reactivity towards a specific residue is highly context-dependent and is influenced by the local protein environment, which can affect the pKa and accessibility of the nucleophilic side chain.

Mechanism of Sulfonylation

The covalent modification occurs via a nucleophilic substitution reaction at the sulfur atom, known as sulfonylation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aaqr.org [aaqr.org]

- 5. 3-Acetylbenzenesulfonyl fluoride(709-60-4) IR Spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Synthesis of 4-Acetylbenzene-1-sulfonyl Fluoride

Introduction: The Significance of 4-Acetylbenzene-1-sulfonyl Fluoride in Modern Chemistry

This compound is a key building block in medicinal chemistry and chemical biology. Its importance stems from the unique properties of the sulfonyl fluoride moiety, which acts as a stable yet reactive electrophile. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction paradigm introduced by Sharpless and coworkers.[1] Sulfonyl fluorides, such as the title compound, serve as versatile connectors and covalent inhibitors by targeting specific amino acid residues in proteins, making them invaluable tools in drug discovery and the development of chemical probes.[1][2][3]

The acetyl group on the benzene ring provides a convenient handle for further chemical modifications, allowing for the incorporation of this crucial SuFEx hub into more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic protocols for preparing this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to ensure successful and reproducible synthesis.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the availability of precursors, scalability, and tolerance to other functional groups. This guide will focus on three primary, reliable methods:

-

Halogen Exchange: Conversion from the corresponding 4-acetylbenzenesulfonyl chloride.

-

Sandmeyer-Type Reaction: Synthesis from 4-aminoacetophenone via a diazonium salt intermediate.

-

Deoxyfluorination: Direct conversion from 4-acetylbenzenesulfonic acid or its salt.

The logical flow of these synthetic pathways is illustrated below.

Caption: Primary synthetic routes to this compound.

Protocol A: Synthesis via Halogen Exchange from 4-Acetylbenzenesulfonyl Chloride

This is arguably the most direct and conventional method, relying on the nucleophilic substitution of chloride with fluoride on the sulfonyl group. The commercial availability of 4-acetylbenzenesulfonyl chloride makes this an attractive starting point.[4][5]

Causality and Expertise: The success of this reaction hinges on overcoming the high bond energy of the S-Cl bond and effectively promoting the formation of the even stronger S-F bond. The choice of fluoride source and solvent is critical. While simple alkali metal fluorides like potassium fluoride (KF) can be used, their efficacy is often limited by low solubility in organic solvents. The use of potassium bifluoride (KHF₂) or spray-dried KF in conjunction with a phase-transfer catalyst in a polar aprotic solvent is a field-proven approach to enhance reactivity.[2][3] The reaction is driven forward by the precipitation of KCl and the thermodynamic stability of the S-F bond.

Detailed Experimental Protocol (Protocol A)

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzenesulfonyl chloride (1.0 eq.).

-

Solvent and Fluoride Source: Add anhydrous acetonitrile (10 mL per gram of sulfonyl chloride) to the flask, followed by spray-dried potassium fluoride (2.0-3.0 eq.). Expert Tip: Using spray-dried KF is crucial as it provides a high surface area for the reaction. Alternatively, KHF₂ can be used, which often gives good results.

-

Reaction: Stir the suspension vigorously and heat to reflux (approx. 82°C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbenzenesulfonyl chloride | [4] |

| Key Reagents | Potassium Fluoride (KF) or KHF₂ | [3] |

| Solvent | Acetonitrile | [6] |

| Temperature | Reflux (~82°C) | [7] |

| Typical Yield | 80-95% | General Lab Experience |

Protocol B: Copper-Free Sandmeyer-Type Synthesis from 4-Aminoacetophenone

Causality and Expertise: This protocol is a one-pot, multi-step process that relies on the in situ formation of a diazonium salt from 4-aminoacetophenone. This highly reactive intermediate then undergoes a radical-mediated fluorosulfonylation. The key is the choice of reagents to generate the SO₂ and fluorine radicals. Sodium metabisulfite (Na₂S₂O₅) serves as a convenient solid surrogate for gaseous SO₂, while an N-F reagent like Selectfluor acts as the fluorine source.[1][8] The absence of copper is a significant advantage, simplifying purification and avoiding metal contamination, which is critical in drug development.[9]

Caption: Workflow for the one-pot Sandmeyer-type fluorosulfonylation.

Detailed Experimental Protocol (Protocol B)

-

Diazotization: To a solution of 4-aminoacetophenone (1.0 eq.) in a mixture of acetonitrile and water, add concentrated HCl (3.0 eq.) at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.2 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.[11][12]

-

Fluorosulfonylation: To the cold diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅, 2.0 eq.) and Selectfluor (2.0 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. A gentle evolution of nitrogen gas should be observed. Stir for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired sulfonyl fluoride.

| Parameter | Value | Reference |

| Starting Material | 4-Aminoacetophenone | [1][8] |

| Key Reagents | NaNO₂, Na₂S₂O₅, Selectfluor | [8][9][10] |

| Solvent | Acetonitrile/Water | [8] |

| Temperature | 0°C then 60-70°C | [1] |

| Typical Yield | 60-75% | [1] |

Protocol C: Deoxyfluorination of 4-Acetylbenzenesulfonic Acid

Converting sulfonic acids or their salts directly to sulfonyl fluorides is another valuable strategy, bypassing the need for sulfonyl chloride intermediates.[13][14] This approach is particularly useful when the sulfonic acid is the most accessible precursor.

Causality and Expertise: This transformation is a deoxyfluorination reaction. Traditional methods often require harsh reagents. However, modern reagents like Xtalfluor-E® provide a milder and more practical alternative.[13] The reaction proceeds by activating the sulfonic acid with the fluorinating agent, forming a reactive intermediate that then undergoes nucleophilic attack by a fluoride ion. A one-pot, two-step procedure using cyanuric chloride to first form the sulfonyl chloride in situ, followed by the addition of KHF₂, has also proven effective and uses inexpensive reagents.[14]

Detailed Experimental Protocol (Protocol C - Using Cyanuric Chloride)

-

Chlorination: In a reaction vessel, combine 4-acetylbenzenesulfonic acid sodium salt (1.0 eq.), cyanuric chloride (1.1 eq.), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 5 mol%) in anhydrous acetonitrile.[6][14]

-

Reaction (Step 1): Heat the mixture to 60°C and stir for 10-12 hours until the starting material is consumed (monitored by TLC).

-

Fluorination: Cool the reaction mixture to room temperature. Add potassium bifluoride (KHF₂, 3.0-5.0 eq.) and acetone as a co-solvent.

-

Reaction (Step 2): Stir the resulting suspension at room temperature for an additional 12 hours.

-

Workup and Purification: Filter the reaction mixture to remove solids. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to isolate the final product.

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbenzenesulfonic acid or its sodium salt | [13][14] |

| Key Reagents | Cyanuric Chloride, KHF₂, TBAB (cat.) | [6][14] |

| Solvent | Acetonitrile, Acetone | [6] |

| Temperature | 60°C then Room Temperature | [14] |

| Typical Yield | 70-85% | [14] |

Conclusion and Future Outlook

The synthesis of this compound is well-established, with several robust and reliable protocols available to the modern chemist. The choice between halogen exchange, Sandmeyer-type fluorosulfonylation, and sulfonic acid deoxyfluorination depends on practical considerations of starting material availability, cost, and scale. The development of milder, copper-free, and one-pot procedures represents a significant advancement, enhancing the accessibility of this critical SuFEx building block for applications in drug discovery, chemical biology, and materials science. As the field of covalent drug design continues to expand, the demand for efficient and scalable syntheses of sulfonyl fluorides will undoubtedly grow, driving further innovation in synthetic methodology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 8. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]

- 9. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of 4-Acetylbenzene-1-sulfonyl Fluoride with Amino Acids: A Guide for Covalent Drug Discovery

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the reactivity of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a representative aryl sulfonyl fluoride, with nucleophilic amino acid residues. Moving beyond the traditional paradigm of cysteine-focused covalent modification, sulfonyl fluorides have emerged as privileged electrophilic warheads capable of forming stable covalent bonds with a broader range of amino acids, including tyrosine, lysine, serine, and histidine.[1][2][3] This document synthesizes mechanistic insights, field-proven experimental protocols, and strategic considerations for leveraging ABSF and related compounds in drug discovery and chemical biology. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the factors governing reactivity and selectivity, and provide detailed methodologies for the successful application of this versatile chemical tool.

Introduction: Expanding the Covalent Druggable Proteome

Targeted covalent inhibitors have garnered significant success, offering advantages in potency, duration of action, and the ability to target shallow binding pockets. Historically, this field has been dominated by electrophiles targeting the uniquely nucleophilic thiol of cysteine.[4] However, the low abundance of cysteine in many protein binding sites has necessitated the development of new chemical tools to engage other residues.[1][2]

Sulfonyl fluorides (SFs) have risen to this challenge as a class of "Goldilocks" electrophiles: stable enough for biological applications yet reactive enough to form covalent bonds under physiological conditions.[1][5] Their utility was first recognized in the 1960s with probes like phenylmethylsulfonyl fluoride (PMSF) that target the catalytic serine of proteases.[6][7] Modern research has revealed their broader reactivity profile, capable of engaging a variety of nucleophilic amino acids, significantly expanding the druggable proteome.[3][5][7]

This guide focuses on this compound (ABSF) as a model aryl sulfonyl fluoride. The S(VI)-F bond is characterized by its remarkable stability towards hydrolysis and reduction compared to other sulfonyl halides.[5][8] The reactivity of ABSF is modulated by the acetyl group, which is electron-withdrawing, thereby increasing the electrophilicity of the sulfur center and making it a suitable tool for probing protein microenvironments.

The core of this reactivity lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation where a nucleophile displaces the fluoride from the S(VI) center.[2][4][9] This guide will provide the foundational knowledge and practical protocols for researchers to harness the power of ABSF in their research endeavors.

The SuFEx Mechanism and Amino Acid Selectivity

The reaction between a sulfonyl fluoride and an amino acid side chain proceeds through a nucleophilic substitution mechanism at the sulfur center. The reactivity is highly dependent on the protein's local microenvironment, which can dramatically enhance the nucleophilicity of specific amino acid side chains.[10]

Figure 1: A conceptual workflow of proximity-enabled SuFEx reaction.

2.1. Primary Amino Acid Targets

The reactivity of ABSF is not uniform across all nucleophilic amino acids. The selectivity is dictated by the intrinsic nucleophilicity of the side chain and its context within the folded protein structure.

-

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target. Its reactivity is significantly enhanced when a nearby basic residue (e.g., Lys, His, Arg) facilitates deprotonation to the more nucleophilic phenoxide ion.[3][6] This context-dependent reactivity makes SFs excellent tools for targeting specific tyrosines in unique microenvironments.

-

Lysine (Lys): The ε-amino group of lysine is a potent nucleophile when unprotonated (pKa ~10.5). At physiological pH, a small but significant fraction is deprotonated and available for reaction. Binding pockets can perturb this pKa, making certain lysines highly reactive. The reaction forms a stable sulfonamide bond.[2][4]

-

Serine (Ser) & Threonine (Thr): These hydroxyl-containing residues are classic targets, especially when activated within an enzyme's catalytic site (e.g., the catalytic triad of a serine protease).[5][6][7] Their general reactivity outside of these activated contexts is lower than that of tyrosine or lysine.

-

Histidine (His): The imidazole side chain of histidine can act as a nucleophile, leading to a sulfonyl-imidazole adduct.[2][5]

2.2. A Note on Cysteine (Cys)

While the cysteine thiol is the most intrinsically nucleophilic amino acid side chain, its reaction with sulfonyl fluorides is complex. SFs react rapidly with cysteine, but the resulting thio-sulfonate adduct is often unstable and can be readily hydrolyzed or undergo further reactions.[2][4] This makes sulfonyl fluorides generally unsuitable for achieving sustained covalent inhibition via cysteine targeting, a key point of differentiation from traditional warheads like acrylamides.

Figure 2: Reactivity profile of ABSF with nucleophilic amino acids.

Experimental Protocols

The following protocols provide a framework for reacting ABSF with a protein of interest and characterizing the resulting adducts. These should be optimized for each specific protein system.

Protocol 1: Covalent Labeling of a Target Protein with ABSF

This protocol describes a general procedure for labeling a protein with ABSF.

A. Reagent Preparation:

-

Protein Stock Solution: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris). The final protein concentration for the reaction is typically in the range of 1-10 µM.

-

ABSF Stock Solution: Prepare a 10-100 mM stock solution of this compound (CAS 455-25-4) in anhydrous DMSO. Store in small aliquots at -20°C, protected from moisture.

B. Labeling Reaction:

-

In a microcentrifuge tube, add the protein to the reaction buffer to achieve the desired final concentration.

-

Initiate the reaction by adding a small volume of the ABSF DMSO stock solution to the protein solution. A typical starting point is a 10- to 100-fold molar excess of ABSF over the protein. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the target residue.

-

Control Reactions (Crucial for Data Interpretation):

-

Protein Only: Incubate the protein under identical buffer and temperature conditions without ABSF.

-

ABSF Only: Incubate ABSF in the reaction buffer without the protein to monitor for hydrolysis.

-

C. Quenching the Reaction:

-

Terminate the reaction by adding a quenching reagent that will consume any unreacted ABSF. A common choice is a high concentration (e.g., 100 mM final concentration) of a primary amine like Tris or glycine.

-

Incubate for an additional 15-30 minutes to ensure complete quenching.

Protocol 2: Identification of Modification Site by LC-MS/MS

This protocol outlines a bottom-up proteomics workflow to identify the specific amino acid(s) labeled by ABSF.

A. Sample Preparation:

-

After quenching, precipitate the protein using a method like acetone precipitation to remove excess reagents.

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Reduce disulfide bonds with dithiothreitol (DTT) (e.g., 10 mM at 56°C for 30 min).

-

Alkylate free thiols with iodoacetamide (IAM) (e.g., 20 mM at room temperature in the dark for 30 min).

-

Dilute the urea concentration to <1 M with 100 mM ammonium bicarbonate.

-

Digest the protein into peptides using a protease such as trypsin (typically a 1:50 enzyme:protein ratio, overnight at 37°C).

B. LC-MS/MS Analysis:

-

Acidify the peptide digest with formic acid (to ~0.1% final concentration).

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reverse-phase HPLC system.

-

Set up the mass spectrometer for data-dependent acquisition (DDA), where the instrument performs an MS1 scan followed by MS/MS fragmentation of the most abundant precursor ions.

-

The covalent modification by ABSF results in a specific mass shift. The mass of the added moiety (4-acetylbenzenesulfonyl) is 183.0245 Da .

C. Data Analysis:

-

Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against the sequence of the target protein.

-

Include a variable modification in the search parameters corresponding to the mass of the ABSF adduct (+183.0245 Da) on all potential nucleophilic residues (Y, K, S, T, H).

-

The search results will identify the specific peptide(s) and residue(s) that have been modified, providing a localization score for the modification site.

Figure 3: Experimental workflow for identifying ABSF modification sites.

Factors Influencing Reactivity & Selectivity

Achieving selective labeling with ABSF requires careful consideration of several factors.

| Factor | Influence on Reactivity & Selectivity | Causality & Field-Proven Insights |

| pH | Strongly influences the protonation state of amino acid side chains. | Slightly basic conditions (pH 7.5-8.5) are often optimal. This increases the population of the more nucleophilic deprotonated forms of Tyr and Lys side chains without excessively accelerating the hydrolysis of the sulfonyl fluoride.[6] |

| Protein Microenvironment | The primary determinant of "context-specific" reactivity. | Proximity of a basic residue can lower the pKa of a nearby Tyr or Ser, activating it for attack.[3][10] The binding pocket can also sterically shield other potential nucleophiles, enhancing selectivity for an accessible residue. |

| Binding Affinity | High affinity of the ABSF-containing molecule for the target site increases the effective local concentration of the warhead. | This "proximity-enabled" reactivity is a cornerstone of modern covalent inhibitor design.[11] Even weakly nucleophilic side chains can be targeted if the electrophile is held in the correct orientation for an extended time. |

| Solvent Accessibility | The target residue must be accessible to the reagent. | Residues buried within the protein core are generally unreactive unless protein dynamics or conformational changes expose them. |

| Electronics of the Aryl Ring | Substituents on the benzene ring modulate the electrophilicity of the sulfur atom. | The electron-withdrawing acetyl group in ABSF makes the sulfur center more electrophilic and thus more reactive than an unsubstituted phenyl sulfonyl fluoride. This allows for tuning the intrinsic reactivity of the warhead.[12] |

Conclusion and Future Outlook

This compound and related sulfonyl fluoride electrophiles represent a powerful and versatile class of tools for chemical biology and drug discovery. Their balanced stability and reactivity, coupled with their ability to target a range of amino acid residues beyond cysteine, have opened up new avenues for drugging previously intractable targets.[1][3] The success of any covalent labeling strategy hinges on a deep understanding of the interplay between the intrinsic reactivity of the warhead and the unique microenvironment of the protein target. By carefully designing experiments and leveraging the detailed protocols and principles outlined in this guide, researchers can effectively employ ABSF to probe protein function, validate targets, and develop novel covalent therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 10. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonyl Fluorides - Enamine [enamine.net]

Unlocking Covalent Modification: A Technical Guide to the Mechanism of Action of 4-Acetylbenzene-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzene-1-sulfonyl fluoride (ABSF) is a member of the sulfonyl fluoride class of chemical probes and covalent inhibitors, a group of compounds gaining significant traction in chemical biology and drug discovery. This guide provides an in-depth exploration of the mechanism of action of ABSF, grounded in the broader understanding of aryl sulfonyl fluorides. We will delve into the principles of covalent modification by this "privileged" warhead, explore its potential protein targets, and provide detailed, field-proven experimental protocols for its application in target identification and validation. This document is intended to serve as a technical resource for researchers leveraging covalent modifiers to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics.

I. Introduction: The Rise of Covalent Probes and the Promise of Sulfonyl Fluorides

The paradigm of drug discovery has traditionally been dominated by the pursuit of non-covalent, reversible inhibitors. However, the last two decades have witnessed a resurgence of interest in covalent inhibitors, molecules that form a stable, covalent bond with their biological targets.[1] This irreversible mode of action can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to reversible binders.

At the forefront of this covalent renaissance are sulfonyl fluorides (SFs), a class of electrophilic "warheads" with a unique balance of aqueous stability and reactivity.[2] Unlike more traditional cysteine-reactive electrophiles, SFs are known to target a broader range of nucleophilic amino acid residues, including serine, tyrosine, lysine, threonine, and histidine.[2][3] This versatility makes them powerful tools for probing protein function and for developing novel covalent therapeutics against a wider array of protein targets. This compound (ABSF) is a representative member of this class, and understanding its mechanism of action is key to unlocking its potential.

II. The Core Mechanism: Covalent Modification by this compound

The mechanism of action of ABSF is rooted in the electrophilic nature of the sulfonyl fluoride moiety. The sulfur atom of the sulfonyl fluoride is highly electron-deficient, making it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.

The process of covalent modification by ABSF can be conceptualized as a two-step process:

-

Initial Non-Covalent Binding: The 4-acetylphenyl group of ABSF plays a crucial role in directing the molecule to specific protein binding sites. This initial, reversible binding is governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the inhibitor and the protein. The nature and geometry of the binding pocket, along with the physicochemical properties of the 4-acetyl group, determine the initial binding affinity and selectivity. For instance, the acetyl group can act as a hydrogen bond acceptor, potentially interacting with donor residues in the binding site.

-

Irreversible Covalent Bond Formation: Once ABSF is appropriately positioned within the binding pocket, a nucleophilic amino acid residue on the target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. The reactivity of the sulfonyl fluoride is highly dependent on the "context" of the binding site; the proximity and orientation of the nucleophile, as well as the local microenvironment (e.g., the presence of activating residues that can deprotonate the nucleophile), are critical for the covalent reaction to occur.

The versatility of the sulfonyl fluoride warhead allows it to react with a variety of nucleophilic residues, with serine and tyrosine being among the most common targets.

Targeting Serine Residues

Historically, sulfonyl fluorides have been widely recognized as potent inhibitors of serine proteases. In this context, the catalytic serine residue in the enzyme's active site acts as the nucleophile, attacking the sulfonyl fluoride to form an irreversible sulfonyl-serine adduct. This effectively inactivates the enzyme by blocking its catalytic machinery. A well-studied analog, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), demonstrates this principle effectively, where the aminoethyl group mimics the side chains of lysine or arginine, directing the inhibitor to the substrate-binding pocket of trypsin-like serine proteases.[4][5]

Targeting Tyrosine and Other Nucleophilic Residues

More recent research has highlighted the ability of sulfonyl fluorides to target other nucleophilic residues, significantly expanding their utility. The hydroxyl group of tyrosine, when deprotonated to the more nucleophilic phenoxide ion, can readily react with the sulfonyl fluoride warhead.[1] Similarly, the ε-amino group of lysine and the imidazole nitrogen of histidine can also serve as nucleophiles for covalent modification by sulfonyl fluorides.[2][3]

The following diagram illustrates the general mechanism of covalent modification of a protein by this compound.

Caption: General mechanism of covalent protein modification by this compound.

III. Experimental Workflows for Target Identification and Validation

A key application of covalent probes like ABSF is in the identification of their cellular targets, a critical step in understanding their biological effects and for drug development. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.

Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines a general workflow for using a clickable analog of ABSF (e.g., with an alkyne handle) to identify its protein targets in a complex biological sample.

Materials:

-

Alkyne-functionalized ABSF probe

-

Cell culture or tissue lysate

-

Azide-biotin tag

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

-

Ligand for copper (e.g., TBTA)

-

Streptavidin-agarose beads

-

Protease for digestion (e.g., trypsin)

-

Mass spectrometer

Protocol:

-

Probe Labeling of Proteome:

-

Incubate the cell lysate with the alkyne-ABSF probe at a predetermined concentration and time. Include a vehicle-only control (e.g., DMSO).

-

For competitive profiling, pre-incubate the lysate with a non-tagged inhibitor before adding the alkyne-ABSF probe.

-

-

Click Chemistry Reaction:

-

To the labeled lysate, add the azide-biotin tag, copper(I) catalyst, and ligand.

-

Allow the reaction to proceed to attach the biotin tag to the probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).

-

Alkylate cysteine residues (e.g., with iodoacetamide).

-

Add trypsin and incubate overnight to digest the proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of ABSF.

-

The following diagram illustrates the ABPP workflow for target identification of ABSF.

Caption: Activity-based protein profiling workflow for identifying targets of this compound.

IV. Structure-Activity Relationship (SAR) Considerations

The reactivity and selectivity of this compound are influenced by the electronic properties of the 4-acetyl group. Understanding these structure-activity relationships is crucial for designing more potent and selective probes and inhibitors.

| Substituent at para-position | Electronic Effect | Expected Impact on Reactivity | Rationale |

| -COCH₃ (Acetyl) | Electron-withdrawing | Increases | The acetyl group withdraws electron density from the phenyl ring, making the sulfur atom of the sulfonyl fluoride more electrophilic and thus more susceptible to nucleophilic attack. |

| -NH₂ (Amino) | Electron-donating | Decreases | The amino group donates electron density to the phenyl ring, making the sulfur atom less electrophilic. However, as seen with AEBSF, the basicity of the amino group can be crucial for initial binding to acidic pockets in target proteins.[4] |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Strongly Increases | The nitro group is a more potent electron-withdrawing group than acetyl, leading to a more reactive sulfonyl fluoride. |

| -OCH₃ (Methoxy) | Electron-donating | Decreases | The methoxy group donates electron density, reducing the electrophilicity of the sulfonyl fluoride. |

V. Conclusion and Future Directions

This compound, as a representative of the aryl sulfonyl fluoride class, is a powerful tool for chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues opens up a broad target space for covalent inhibitor design. The mechanism of action, involving initial non-covalent recognition followed by irreversible covalent modification, allows for a degree of tunable selectivity based on the nature of the substituent on the phenyl ring.

The experimental workflows outlined in this guide, particularly activity-based protein profiling, provide a robust framework for identifying the cellular targets of ABSF and other covalent probes. Future research in this area will likely focus on the development of novel sulfonyl fluoride-based probes with enhanced selectivity and on the application of these tools to dissect complex biological pathways and to validate new drug targets. The continued exploration of the "privileged" reactivity of sulfonyl fluorides holds immense promise for the future of covalent drug discovery.

VI. References

-

Diatchuk, V., Lotan, O., Koshkin, V., & Pick, E. (1997). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 272(20), 13292-13301.

-

Sigma-Aldrich. (n.d.). 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--

-

Yin, J., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628.

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668.

-

Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-2330.

-

Kiss, R. S., & St-Pierre, P. (2000). Direct inhibition of in vitro PLD activity by 4-(2-aminoethyl)-benzenesulfonyl fluoride. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 239-248.

-

Zhao, Y., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 1850, 149382.

-

Kim, D. W., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 10(7), e0132142.

-

Daunys, G., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330.

-

Collet, X., et al. (1996). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1299(3), 321-327.

-

Zhang, C., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of Chemical Research, 55(15), 2092-2104.

-

Wang, S. B., et al. (2022). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Scientific Reports, 12(1), 1083.

-

Sigma-Aldrich. (n.d.). 4-(Acetylamino)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--

-

Wang, S. B., et al. (2022). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095.

-

Aatkar, A., et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ChemRxiv.

-

Sigma-Aldrich. (n.d.). 4-(2-Bromoacetyl)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--

-

Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A., Jr. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897-2907.

-

Am Ende, C. W., et al. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. Chembiochem, 24(7), e202200669.

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from --INVALID-LINK--

-

Li, Y., et al. (2023). Solvent-induced proteome profiling for proteomic quantitation and target discovery of small molecular drugs. Proteomics, 23(12), e2200281.

-

Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.

-

Wang, Z., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv.

-

Siqueira, W. L., et al. (2012). Quantitative Proteomic Analysis of the Effect of Fluoride on the Acquired Enamel Pellicle. PLoS One, 7(8), e42204.

-

Pan, Y., et al. (2015). Effect of fluoride on the proteomic profile of the hippocampus in rats. Zeitschrift für Naturforschung C, 70(5-6), 151-157.

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

-

Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2093-2100.

-

CAS Common Chemistry. (n.d.). 3-Acetylbenzenesulfonyl fluoride. Retrieved from --INVALID-LINK--

-

Siqueira, W. L., et al. (2012). Quantitative proteomic analysis of the effect of fluoride on the acquired enamel pellicle. PLoS One, 7(8), e42204.

-

Am-Ende, C. W., et al. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 55(15), 2092-2104.

References

- 1. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride = 95 1375960-13-6 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetylbenzene-1-sulfonyl fluoride stability and solubility

An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl fluoride: Stability and Solubility

Authored by a Senior Application Scientist

Foreword: The Rise of Sulfonyl Fluorides in Modern Chemistry

The sulfonyl fluoride moiety has emerged from relative obscurity to become a cornerstone in the fields of chemical biology and drug discovery. Its unique balance of stability and latent reactivity makes it an invaluable "warhead" for covalent inhibitors and a versatile connective hub for "click chemistry."[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides offer a desirable degree of stability in aqueous environments, yet can be coaxed to react with specific nucleophilic residues on proteins, such as lysine and tyrosine.[1][3] This guide focuses on a specific, commercially available building block, this compound (ABSF), providing an in-depth analysis of its core physicochemical properties—stability and solubility—to empower researchers in their experimental design and application.

Chemical Identity of this compound (ABSF)

A foundational understanding begins with the basic molecular and identifying information for ABSF.

| Property | Value | Source(s) |

| CAS Number | 455-25-4 | [4][5][6] |

| Molecular Formula | C₈H₇FO₃S | [4] |

| Molecular Weight | 202.20 g/mol | [4][5] |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)F | [4] |

| Appearance | Typically a white to off-white solid | N/A |

The Duality of Stability: A Mechanistic Perspective

The utility of sulfonyl fluorides is rooted in their distinctive relationship between stability and reactivity.[2] The sulfur(VI)-fluoride bond is thermodynamically strong and resistant to reduction and thermolysis.[2][7][8] However, this stability is not absolute and is highly dependent on the chemical environment.

Hydrolytic Stability and Degradation

The primary degradation pathway for ABSF in most applications is hydrolysis. While significantly more stable than sulfonyl chlorides, sulfonyl fluorides will undergo slow hydrolysis in aqueous media to the corresponding sulfonic acid.

The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom. The presence of the para-acetyl group, an electron-withdrawing group, increases the electrophilicity of the sulfur center, making ABSF potentially more susceptible to nucleophilic attack than an unsubstituted benzenesulfonyl fluoride. The rate of hydrolysis is influenced by pH, with degradation often accelerated under basic conditions due to the higher concentration of the more potent hydroxide nucleophile.

Caption: Proposed hydrolytic degradation pathway for ABSF.

Reactivity with Nucleophiles

The "tunable" reactivity of sulfonyl fluorides is a key advantage. They are known to form stable covalent bonds with the side chains of several nucleophilic amino acids, including serine, threonine, tyrosine, and lysine.[1][9] This reactivity profile complements that of more common cysteine-targeting warheads like acrylamides.[3] The choice of a sulfonyl fluoride warhead must therefore be balanced; it needs to be stable enough to reach its target in a biological system but reactive enough to form the desired covalent bond.[3]

Storage and Handling Considerations

Given its sensitivity to moisture and nucleophiles, proper storage is critical. ABSF should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][10][11] This minimizes exposure to atmospheric moisture, preventing slow hydrolysis over time.

Solubility Profile: A Guide for Formulation

Effective use of ABSF in any experimental context—from chemical synthesis to biological screening—requires a clear understanding of its solubility. The principle of "like dissolves like" is the primary guide.[12] ABSF possesses both a nonpolar aromatic ring and polar acetyl and sulfonyl fluoride groups, giving it a mixed polarity that dictates its solubility.

Qualitative Solubility

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of organic compounds, including those with polar functional groups.[13][14] |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups can hydrogen bond, but the overall polarity matches reasonably well. |

| Ethers | THF, Diethyl Ether | Moderate to Low | Lower polarity than alcohols, may struggle to fully solvate the polar moieties of ABSF. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good general-purpose organic solvents, solubility is expected. |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity of the acetyl and sulfonyl fluoride groups prevents effective solvation by nonpolar solvents. |

| Aqueous | Water, Buffers (PBS) | Very Low | Like most sulfonyl fluorides, the hydrophobic aromatic structure leads to poor water solubility.[13][15] |

Practical Implications

For most applications, stock solutions of ABSF are prepared at high concentrations (e.g., 10-100 mM) in a dry polar aprotic solvent like DMSO or DMF. These stock solutions can then be diluted into the final reaction or assay medium. It is crucial to be aware of the potential for the compound to precipitate when diluting a concentrated organic stock into an aqueous buffer.

Experimental Protocols for Core Property Assessment

To provide actionable guidance, this section details standardized, yet adaptable, protocols for determining the stability and solubility of ABSF or similar compounds in a research setting.

Protocol for Chemical Stability Assessment via LC-MS

This protocol is designed to quantify the degradation of ABSF over time in a controlled aqueous environment, a critical step for any compound intended for biological assays.[16][17]

Causality: The use of LC-MS is paramount as it allows for the chromatographic separation of the parent compound (ABSF) from its degradation products (e.g., 4-acetylbenzenesulfonic acid), while mass spectrometry provides unambiguous identification and quantification.[16] A T=0 time point serves as the essential self-validating baseline, representing 100% of the compound before any significant degradation can occur.[16][18]

Caption: Workflow for determining the chemical stability of ABSF.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ABSF in anhydrous DMSO.

-

Buffer Preparation: Prepare the desired aqueous buffers (e.g., acetate buffer pH 4.0, PBS pH 7.4, glycine buffer pH 9.0).[16]

-

Initiate Reaction: Warm the buffers to the test temperature (typically 37°C). To initiate the stability test, add the ABSF stock solution to each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid artifacts.

-

Time Point Sampling: Immediately after adding the compound, take the first aliquot (T=0). Continue to take aliquots at subsequent time points (e.g., 30, 60, 120, 240 minutes).[16]

-

Quenching: Immediately quench the reaction in each aliquot by adding it to a tube containing cold methanol or acetonitrile (typically a 1:1 or 1:2 ratio of aliquot to solvent). This precipitates proteins and halts further degradation.[17] Store samples at -20°C or below until analysis.

-

LC-MS Analysis: Analyze all samples in a single batch. Monitor the peak area of the parent compound (ABSF).

-

Data Analysis: Calculate the percentage of ABSF remaining at each time point by normalizing the peak area to the average peak area of the T=0 samples. Plot % remaining versus time to determine the degradation rate.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][19]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. Using a buffer maintains a constant pH, which can be critical for ionizable compounds. Analysis by a quantitative technique like HPLC provides high accuracy.[19]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid ABSF to a glass vial (the excess should be clearly visible).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[19]

-

Phase Separation: After incubation, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at high speed.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid material.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound).

-

Quantification: Prepare a series of calibration standards of ABSF in a suitable solvent (like acetonitrile or DMSO). Analyze the standards and the saturated solution sample by a suitable analytical method (e.g., HPLC-UV, LC-MS) and determine the concentration of ABSF in the sample by comparing it to the calibration curve.

Safety and Handling Synopsis

As with any active chemical reagent, proper safety precautions are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][20]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][21]

-

Exposure Response:

-

Eyes: Causes serious eye damage. Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10][22]

-

Skin: Causes severe skin burns. Wash off immediately with plenty of water.[10][21]

-

Ingestion: Toxic if swallowed. Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[10][21]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose utility is directly linked to its physicochemical properties. It exhibits the characteristic high stability of the sulfonyl fluoride class, particularly when compared to other sulfonyl halides, yet it is susceptible to hydrolysis, especially under basic conditions. Its solubility profile—high in polar aprotic solvents and low in aqueous media—dictates its formulation for chemical and biological experiments. By understanding these core principles and employing rigorous experimental protocols to characterize its behavior, researchers can confidently and effectively leverage ABSF in the pursuit of novel covalent probes and drug candidates.

References

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 455-25-4 | AAA45525 [biosynth.com]

- 5. 455-25-4|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.fr [fishersci.fr]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. youtube.com [youtube.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. fishersci.com [fishersci.com]

- 21. mmbio.byu.edu [mmbio.byu.edu]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Acetylbenzene-1-sulfonyl Fluoride

This guide provides a detailed analysis of the spectroscopic data for 4-Acetylbenzene-1-sulfonyl fluoride (CAS No. 455-25-4), a key reagent and building block in medicinal chemistry and chemical biology. As a bifunctional molecule incorporating both a reactive sulfonyl fluoride hub and a versatile acetyl handle, its unambiguous characterization is paramount for researchers in drug development and covalent inhibitor design. This document synthesizes predictive data based on established chemical principles and analogous structures to offer a comprehensive spectroscopic profile, guiding researchers in quality control, reaction monitoring, and structural verification.

Introduction: The Structural and Functional Significance

This compound is a derivative of the well-known inhibitor class, sulfonyl fluorides (SFs). The sulfonyl fluoride moiety is a privileged electrophile, recognized for its ability to covalently modify serine, threonine, and tyrosine residues in proteins, making it a cornerstone of covalent inhibitor development and activity-based protein profiling. Unlike the more hydrolytically labile sulfonyl chlorides, the S-F bond offers a finely tuned balance of stability and reactivity, making it ideal for biological applications.

The para-acetyl group distinguishes this molecule, providing a site for further chemical elaboration. This ketone functionality can be transformed into a wide array of other groups, serving as a synthetic linchpin for linking reporter tags, extending pharmacophores, or tuning physicochemical properties. Therefore, a robust and reliable set of spectroscopic data is not merely a quality control checkpoint but a fundamental prerequisite for its effective use in complex multi-step synthetic campaigns.

Below is the chemical structure of this compound.

4-Acetylbenzene-1-sulfonyl fluoride as a covalent modifier

An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) as a Covalent Modifier

Foreword: The Renaissance of Covalent Modifiers

In the landscape of chemical biology and drug discovery, the deliberate and precise formation of a covalent bond between a small molecule and its protein target represents a paradigm of potency and durability. Once relegated due to concerns over off-target effects, targeted covalent inhibitors and probes are now at the forefront of innovation, enabling researchers to answer complex biological questions and develop therapies with prolonged pharmacodynamic effects. Among the privileged electrophiles, or "warheads," that make this possible, the sulfonyl fluoride group stands out for its unique balance of stability and reactivity. This guide provides a deep dive into a specific, bifunctional tool: this compound (ABSF). We will explore its chemical principles, mechanistic action, and practical applications, offering both the theoretical foundation and field-proven protocols for its use as a powerful covalent modifier.

Section 1: The Chemistry of the Sulfonyl Fluoride Warhead

The utility of any covalent probe is dictated by the properties of its electrophilic warhead. Sulfonyl fluorides (SFs) are considered "privileged" warheads in chemical biology for several key reasons.[1][2] Unlike their more reactive sulfonyl chloride counterparts, SFs exhibit remarkable stability in aqueous environments, a critical feature for any tool intended for use in complex biological systems.[1][2] However, this stability belies a potent, context-dependent reactivity.

The reactivity of SFs is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation "click chemistry" reaction.[3] The central principle is that the S-F bond, while stable in solution, can be readily attacked by nucleophilic amino acid residues within the favorable microenvironment of a protein binding pocket. This "proximity-enhanced reactivity" ensures that modification is not promiscuous but is instead directed by the initial non-covalent binding of the probe to its target.[4]

While classically known for their reaction with the hyper-nucleophilic serine in the active site of serine proteases and hydrolases, the scope of SF reactivity is broad.[5][6] Depending on the specific protein environment, which can significantly lower the pKa of a residue's side chain, SFs can form stable covalent adducts with a range of nucleophiles, including:

-

Serine (Ser) & Threonine (Thr): Forms a stable sulfonyl-ester bond.[7]

-

Tyrosine (Tyr): Reacts via the hydroxyl group of its phenol side chain.[8]

-

Lysine (Lys): Reacts via its primary amine side chain.[8]

-

Histidine (His): Can be targeted by sulfonyl exchange chemistry.[8]

-

Cysteine (Cys): While SFs can react with cysteine, the resulting adduct is often less stable than those formed with other residues.[9]

This versatile targeting capacity allows SF-containing probes to address a much wider range of the proteome than electrophiles that are strictly limited to a single amino acid, such as cysteine.[1][10]

Section 2: this compound (ABSF) - A Bifunctional Probe

This compound (ABSF) is a deceptively simple molecule that elegantly combines the two essential components of a modern chemical probe: a reactive warhead and a bioorthogonal handle.

-

The Warhead (Sulfonyl Fluoride): As detailed above, the -SO₂F group is the reactive moiety responsible for forming the irreversible covalent bond with the target protein. Its reactivity is tuned for biological applications, providing a stable yet effective electrophile.

-

The Handle (Acetyl Group): The acetyl group (-C(O)CH₃) is a ketone functionality. In the context of chemical biology, ketones are established as bioorthogonal chemical reporters.[11][12] This means the ketone is chemically inert to the vast majority of biological molecules but can be selectively targeted by an externally introduced reagent. Specifically, ketones react with aminooxy or hydrazine -containing molecules to form a stable oxime or hydrazone linkage, respectively.[11][12][13] This ligation is the key to the modularity of ABSF, allowing for a two-step target identification process.

This dual-functionality makes ABSF a powerful tool for Activity-Based Protein Profiling (ABPP), a technique used to identify and characterize active enzymes within a complex proteome.[14][15]

Section 3: Mechanism of Covalent Modification

The covalent modification of a target protein by ABSF is a precise chemical event. The process begins with the non-covalent binding of ABSF into a pocket on the protein surface, driven by shape complementarity and intermolecular forces. This initial binding event positions the electrophilic sulfur atom of the sulfonyl fluoride in close proximity to a nucleophilic amino acid side chain.

Let's consider the canonical reaction with an active site serine residue, common in hydrolases and proteases. The serine hydroxyl is often activated by a nearby catalytic dyad or triad (e.g., His/Asp), which deprotonates the hydroxyl group, turning it into a potent nucleophile (a serine alkoxide).

The reaction proceeds as follows:

-

Nucleophilic Attack: The activated serine oxygen atom attacks the electrophilic sulfur atom of the sulfonyl fluoride.

-

Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.

-

Fluoride Displacement: The intermediate collapses, and the highly electronegative fluorine atom is eliminated as a fluoride anion (F⁻), which is an excellent leaving group.

-

Covalent Adduct Formation: The result is a highly stable sulfonyl-ester bond, permanently linking the ABSF molecule to the protein.

Caption: Covalent modification of a serine residue by ABSF.

Section 4: Application Workflow: Activity-Based Protein Profiling (ABPP)

ABSF is ideally suited for a two-step ABPP workflow designed to identify enzyme targets in complex biological samples like cell lysates or even intact cells.[4] The small size of the ABSF molecule enhances cell permeability, and the bioorthogonal handle avoids the need to use a bulky reporter group (like biotin or a fluorophore) from the outset, which could hinder cell entry or target engagement.

The general workflow is as follows:

Caption: General workflow for an ABPP experiment using ABSF.

Section 5: Detailed Experimental Protocols

The following protocols provide a framework for using ABSF. As with any experimental procedure, optimization of concentrations, incubation times, and buffer conditions may be necessary for specific protein targets or biological systems.

Protocol 1: Labeling of Proteome with ABSF

This protocol describes the labeling of proteins in a cell lysate.

Rationale: Working with a lysate allows for direct access to proteins without concerns for cell permeability. A final DMSO concentration below 2% is crucial to prevent protein denaturation, which would expose non-specific nucleophiles.

Materials:

-

Cell lysate (e.g., from HeLa, HEK293T cells) normalized to 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines like Tris.

-

This compound (ABSF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protease inhibitor cocktail (optional, if degradation is a concern)

Procedure:

-

Prepare ABSF Stock Solution: Prepare a 10 mM stock solution of ABSF in anhydrous DMSO. For example, dissolve 2.02 mg of ABSF (MW: 202.21 g/mol ) in 1 mL of DMSO. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

Prepare Proteome: Thaw the cell lysate on ice. If necessary, clarify by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant to a new tube.

-

Set up Controls: Prepare at least two control samples for every experiment:

-

Negative Control (DMSO): A sample of the proteome treated with an equivalent volume of DMSO instead of the ABSF stock. This control is essential for identifying non-specific interactions with the downstream reporter tag or enrichment beads.

-

Heat-Denatured Control: A sample of the proteome heated at 95°C for 10 minutes prior to adding ABSF. This control helps to distinguish activity-dependent labeling from non-specific labeling of surface-exposed residues on unfolded proteins.

-

-

Labeling Reaction:

-

To 500 µL of the 1-2 mg/mL proteome, add 5 µL of the 10 mM ABSF stock solution to achieve a final concentration of 100 µM. This represents a typical starting concentration; an optimal concentration should be determined empirically (e.g., by titration from 10 µM to 200 µM).

-

For the negative control, add 5 µL of DMSO.

-

Incubate all samples for 1 hour at 37°C with gentle agitation.

-

-

Proceed to Conjugation: After incubation, the ABSF-labeled proteome is ready for bioorthogonal conjugation. There is typically no need to remove excess, unreacted ABSF probe.

Protocol 2: Bioorthogonal Conjugation via Oxime Ligation

This protocol describes how to attach a reporter molecule to the acetyl handle of the ABSF-labeled proteins. We will use an aminooxy-biotin probe as an example for subsequent enrichment.